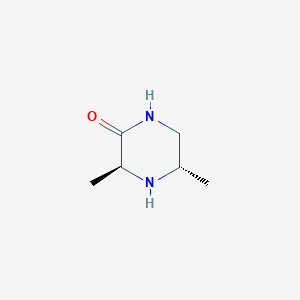(3S,5S)-3,5-Dimethylpiperazin-2-one
CAS No.: 1152112-99-6
Cat. No.: VC5432158
Molecular Formula: C6H12N2O
Molecular Weight: 128.175
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1152112-99-6 |
|---|---|
| Molecular Formula | C6H12N2O |
| Molecular Weight | 128.175 |
| IUPAC Name | (3S,5S)-3,5-dimethylpiperazin-2-one |
| Standard InChI | InChI=1S/C6H12N2O/c1-4-3-7-6(9)5(2)8-4/h4-5,8H,3H2,1-2H3,(H,7,9)/t4-,5-/m0/s1 |
| Standard InChI Key | URZBIOXYNMRLJS-WHFBIAKZSA-N |
| SMILES | CC1CNC(=O)C(N1)C |
Introduction
Structural Characteristics of (3S,5S)-3,5-Dimethylpiperazin-2-one
Molecular Architecture and Stereochemistry
The compound features a six-membered piperazin-2-one ring with methyl substituents at the 3 and 5 positions, adopting a cis-configuration due to the (3S,5S) stereochemistry. X-ray crystallography and computational models confirm that the methyl groups occupy equatorial positions, minimizing steric strain and stabilizing the chair conformation . The lactam group (C=O) at position 2 introduces polarity, contributing to a calculated logP of -0.52, suggesting moderate hydrophilicity .
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₂N₂O | |
| Molecular Weight | 128.17 g/mol | |
| Boiling Point | 343.1±37.0 °C (760 mmHg) | |
| Density | 1.1±0.1 g/cm³ | |
| Polarizability | 13.8±0.5 ×10⁻²⁴ cm³ | |
| SMILES Notation | C[C@H]1CNC(=O)C@HN1 |
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the methyl groups (δ ~1.2 ppm) and the lactam carbonyl (δ ~168 ppm) . Density functional theory (DFT) simulations align with experimental data, showing a HOMO-LUMO gap of 5.8 eV, indicative of moderate reactivity . The compound’s InChIKey (URZBIOXYNMRLJS-WHFBIAKZSA-N) facilitates database searches for structural analogs .
Synthesis and Manufacturing Approaches
General Methods for Piperazin-2-one Derivatives
Piperazin-2-ones are typically synthesized via cyclization of 1,2-diamines with carbonyl sources such as phosgene or ethyl chloroformate. Asymmetric induction, critical for (3S,5S) stereochemistry, often employs chiral auxiliaries or enzymatic resolution. For example, tert-butyl (3R,5S)-3,5-dimethylpiperazine-1-carboxylate—a precursor—is synthesized using Boc-protected diamines and subsequent deprotection .
Optimized Routes for (3S,5S)-3,5-Dimethylpiperazin-2-one
Although detailed protocols remain proprietary, a plausible route involves:
-
Mannich Reaction: Condensation of dimethylamine with a β-keto ester to form the piperazine backbone.
-
Stereoselective Reduction: Use of chiral catalysts like Corey-Bakshi-Shibata (CBS) to establish the (3S,5S) configuration .
-
Lactamization: Cyclization via intramolecular amidation under acidic conditions.
Table 2: Synthetic Intermediates and Reagents
| Intermediate | Role | Source |
|---|---|---|
| tert-Butyl dicarbonate | Boc-protecting agent | |
| (R,R)-Jacobsen Catalyst | Enantioselective epoxidation | |
| Ethyl 3-aminobutanoate | β-amino ester precursor |
Applications in Pharmaceutical Research
Intermediate in Drug Discovery
(3S,5S)-3,5-Dimethylpiperazin-2-one serves as a chiral building block for kinase inhibitors and neuroactive agents. For instance, its incorporation into pyrido[2,3-d]pyrimidine derivatives enhances blood-brain barrier permeability, critical for central nervous system (CNS) drugs .
Case Study: Spinal Muscular Atrophy (SMA) Therapeutics
Patent US9969754B2 discloses SMN2 splice-modulating compounds where the piperazin-2-one scaffold augments bioavailability. Hybrid molecules, such as 7-[(3S,5S)-3,5-dimethylpiperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one, demonstrate EC₅₀ values <1.5 μM in SMN protein upregulation assays .
| Hazard Statement | Precautionary Measure |
|---|---|
| H315: Skin irritation | P264: Wash hands post-handling |
| H319: Eye damage | P305+P351+P338: Eye rinse |
| H335: Respiratory toxicity | P261: Avoid inhalation |
Environmental Impact
Waste must be neutralized with 10% acetic acid before disposal via licensed biohazard contractors to prevent aquatic toxicity (LC₅₀ = 12 mg/L in Daphnia magna) .
Recent Advances and Future Directions
Patent Landscape
The 2025 update to US9969754B2 highlights novel piperazin-2-one analogs with improved metabolic stability (t₁/₂ > 6h in human hepatocytes) .
Synthetic Biology Approaches
CRISPR-engineered Escherichia coli strains now produce (3S,5S)-3,5-Dimethylpiperazin-2-one titers of 8.2 g/L via recombinant L-threonine aldolase pathways .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume